molecular formula C12H10ClNS B2567404 4-(Benzylsulfanyl)-2-chloropyridine CAS No. 71506-79-1

4-(Benzylsulfanyl)-2-chloropyridine

Cat. No.: B2567404
CAS No.: 71506-79-1
M. Wt: 235.73
InChI Key: GDFNNSRGEYSAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylsulfanyl)-2-chloropyridine is an organic compound that features a pyridine ring substituted with a benzylsulfanyl group at the 4-position and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)-2-chloropyridine typically involves the nucleophilic substitution reaction of 2-chloropyridine with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the pyridine ring.

  • Step 1: Preparation of Benzyl Mercaptan

    • Benzyl chloride is reacted with sodium hydrosulfide in an aqueous medium to produce benzyl mercaptan.
    • Reaction conditions: Aqueous medium, room temperature.
  • Step 2: Nucleophilic Substitution

    • Benzyl mercaptan is then reacted with 2-chloropyridine in the presence of a base.
    • Reaction conditions: Solvent (e.g., dimethylformamide), base (e.g., sodium hydride), elevated temperature (e.g., 80-100°C).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-2-chloropyridine can undergo various chemical reactions, including:

  • Oxidation

    • The benzylsulfanyl group can be oxidized to form a sulfone or sulfoxide.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction

    • The compound can be reduced to remove the chlorine atom or to modify the benzylsulfanyl group.
    • Common reagents: Lithium aluminum hydride, sodium borohydride.
  • Substitution

    • The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
    • Common reagents: Ammonia, thiourea.

Major Products

    Oxidation: 4-(Benzylsulfonyl)-2-chloropyridine, 4-(Benzylsulfinyl)-2-chloropyridine.

    Reduction: 4-(Benzylsulfanyl)pyridine, 4-(Benzylsulfanyl)-2-aminopyridine.

    Substitution: 4-(Benzylsulfanyl)-2-aminopyridine, 4-(Benzylsulfanyl)-2-thiopyridine.

Scientific Research Applications

4-(Benzylsulfanyl)-2-chloropyridine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-2-chloropyridine in biological systems involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of β-hematin formation, which is crucial for the survival of the malaria parasite . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzylsulfonyl)-2-chloropyridine
  • 4-(Benzylsulfanyl)pyridine
  • 4-(Benzylsulfanyl)-2-aminopyridine

Uniqueness

4-(Benzylsulfanyl)-2-chloropyridine is unique due to the presence of both a benzylsulfanyl group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-benzylsulfanyl-2-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNS/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFNNSRGEYSAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.